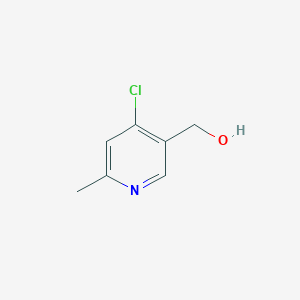![molecular formula C19H13F3N2O4 B7825892 methyl 3-[5-[(E)-2-[2-hydroxy-6-(trifluoromethyl)pyrimidin-4-yl]ethenyl]furan-2-yl]benzoate](/img/structure/B7825892.png)
methyl 3-[5-[(E)-2-[2-hydroxy-6-(trifluoromethyl)pyrimidin-4-yl]ethenyl]furan-2-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “methyl 3-[5-[(E)-2-[2-hydroxy-6-(trifluoromethyl)pyrimidin-4-yl]ethenyl]furan-2-yl]benzoate” is known as trichostatin A. It is a hydroxamic acid that has been widely studied for its biological activities, particularly as an inhibitor of histone deacetylase enzymes. This compound has significant implications in the fields of cancer research, epigenetics, and antimicrobial therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trichostatin A can be synthesized through a multi-step process involving the following key steps:
Formation of the hydroxamic acid group: This involves the reaction of an appropriate ester with hydroxylamine under basic conditions.
Coupling reactions: The intermediate is then coupled with a substituted aromatic aldehyde to form the final product.
Purification: The crude product is purified using chromatographic techniques to obtain pure trichostatin A.
Industrial Production Methods
Industrial production of trichostatin A typically involves fermentation processes using specific strains of Streptomyces bacteria, which naturally produce this compound. The fermentation broth is then subjected to extraction and purification processes to isolate trichostatin A.
Análisis De Reacciones Químicas
Types of Reactions
Trichostatin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Trichostatin A has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is employed in studies of gene expression and regulation due to its ability to inhibit histone deacetylases.
Medicine: Trichostatin A is investigated for its potential therapeutic effects in cancer treatment, as it can induce cell cycle arrest and apoptosis in cancer cells.
Industry: It is used in the development of new antimicrobial agents and as a tool in drug discovery.
Mecanismo De Acción
Trichostatin A exerts its effects primarily by inhibiting histone deacetylase enzymes. This inhibition leads to an increase in acetylation of histone proteins, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets include histone deacetylase enzymes, and the pathways involved are related to gene expression regulation and cell cycle control.
Comparación Con Compuestos Similares
Trichostatin A can be compared with other histone deacetylase inhibitors such as:
Vorinostat: Another hydroxamic acid with similar inhibitory effects on histone deacetylases.
Romidepsin: A cyclic peptide that also inhibits histone deacetylases but has a different chemical structure.
Panobinostat: A pan-histone deacetylase inhibitor with broader activity.
Trichostatin A is unique due to its specific structure and the particular histone deacetylase enzymes it targets, making it a valuable tool in epigenetic research and cancer therapy.
Propiedades
IUPAC Name |
methyl 3-[5-[(E)-2-[2-hydroxy-6-(trifluoromethyl)pyrimidin-4-yl]ethenyl]furan-2-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4/c1-27-17(25)12-4-2-3-11(9-12)15-8-7-14(28-15)6-5-13-10-16(19(20,21)22)24-18(26)23-13/h2-10H,1H3,(H,23,24,26)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAAUCZVFOFUCD-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=CC3=CC(=NC(=N3)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C/C3=CC(=NC(=N3)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[amino-(4-methoxyphenyl)methylidene]azanium;chloride](/img/structure/B7825831.png)



![tert-butyl 4-[(N-hydroxycarbamimidoyl)methyl]piperazine-1-carboxylate](/img/structure/B7825863.png)




